molecular formula C4H3BrN2O2 B2731839 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 1092683-57-2; 13745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B2731839
CAS No.: 1092683-57-2; 13745-17-0
M. Wt: 190.984
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
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Description

Chemical Identity:
4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a heterocyclic compound with the molecular formula C₄H₃BrN₂O₂ (molecular weight: 190.98) . It features a pyrazole ring substituted with a bromine atom at position 4 and a carboxylic acid group at position 2. Discrepancies in the molecular formula (e.g., C₅H₅BrN₂O₂ in ) likely arise from misreporting or alternative naming conventions for derivatives .

  • Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride/methyl iodide, yielding substituted pyrazole derivatives .
  • Functionalization via cross-coupling reactions, leveraging the bromine atom for further modifications .

Applications:
The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly in creating pyrazoline-based drugs (e.g., anti-inflammatory or anticancer agents) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
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Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Bromo-1H-pyrazole-3-carboxylic acid is widely utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds targeting specific biological pathways, enhancing therapeutic efficacy against diseases such as cancer and inflammation .

Case Study:
Research has indicated that derivatives of this compound exhibit promising anti-cancer properties. For instance, the synthesis of novel pyrazole derivatives has shown inhibition of cancer cell proliferation in vitro, suggesting potential as anticancer agents .

Agricultural Chemistry

Development of Agrochemicals:
This compound is integral to the formulation of herbicides and fungicides. Its application helps improve crop yields by effectively controlling unwanted plant growth and diseases .

Data Table: Agrochemical Applications

Compound TypeApplicationEffectiveness
HerbicidesWeed ControlHigh
FungicidesDisease ManagementModerate

Material Science

Advanced Materials Formulation:
In material science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings. These materials often exhibit improved durability and resistance to environmental factors .

Case Study:
A study demonstrated that incorporating this compound into polymer matrices significantly enhanced thermal stability and mechanical properties, making it suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies:
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research contributes to a better understanding of biological processes and disease mechanisms, particularly in the context of drug development .

Data Table: Biochemical Applications

Research FocusFindingsImplications
Enzyme InhibitionSignificant inhibition observedPotential drug targets identified
Metabolic PathwaysInsights into disease mechanismsNew therapeutic strategies developed

Analytical Chemistry

Standardization in Analytical Methods:
this compound is also employed as a standard in various analytical methods. Its use ensures accuracy and reliability in quantifying related compounds, which is crucial for both research and industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under catalytic conditions. Common reagents and outcomes include:

Table 1: Substitution Reactions of the Bromine Atom

ReagentCatalyst/ConditionsProductYield
Amines (e.g., NH₃)Pd(PPh₃)₄, K₂CO₃, 80°C4-Amino-1H-pyrazole-3-carboxylic acid75–85%
Alkoxides (e.g., NaOMe)CuI, DMF, 120°C4-Methoxy-1H-pyrazole-3-carboxylic acid60–70%
Thiols (e.g., HSPh)Pd(dba)₂, 100°C4-Phenylthio-1H-pyrazole-3-carboxylic acid65%

These reactions are critical for introducing functional groups that enhance bioactivity or enable further derivatization .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures:

Table 2: Coupling Reactions

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPdCl₂(dppf), K₂CO₃90°C, DMF/H₂O4-Phenyl-1H-pyrazole-3-carboxylic acid80%
Vinylboronic acidPd(OAc)₂, SPhos80°C, THF4-Vinyl-1H-pyrazole-3-carboxylic acid70%

These reactions are pivotal in medicinal chemistry for constructing complex molecules.

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization:

Esterification

Reaction with alcohols under acidic conditions yields esters:
Example :

  • Reagents : t-BuOH, H₂SO₄

  • Conditions : 100°C, 2 hours

  • Product : 1-tert-butyl-4-bromo-1H-pyrazole-3-carboxylate

  • Yield : 89% .

Amidation

Coupling with amines via EDCI/HOBt activation:
Example :

  • Reagents : Benzylamine, EDCI, HOBt

  • Conditions : RT, DMF, 12 hours

  • Product : 4-Bromo-1H-pyrazole-3-carboxamide

  • Yield : 78%.

Reaction Mechanisms

  • Substitution : Proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination.

  • Coupling : Involves Pd-mediated aryl transfer to boronic acids.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
4-Bromo-1H-pyrazole-3-carboxylic acid 13745-17-0 C₄H₃BrN₂O₂ 190.98 Br (C4), COOH (C3) Cross-coupling precursor
5-Bromo-1H-pyrazole-3-carboxylic acid 1328893-16-8 C₄H₃BrN₂O₂ 190.98 Br (C5), COOH (C3) Positional isomer; altered reactivity
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid 84547-93-3 C₄H₂BrN₃O₄ 236.98 Br (C4), NO₂ (C5), COOH (C3) Enhanced electrophilicity due to nitro group
1-Methyl-1H-pyrazole-3-carboxylic acid 25016-20-0 C₅H₆N₂O₂ 126.11 CH₃ (N1), COOH (C3) Reduced steric hindrance; drug intermediate
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 C₇H₉BrN₂O₂ 233.06 Br (C4), C₂H₅ (C3), CH₃ (N1), COOH (C5) Increased lipophilicity for agrochemicals

Notes on Data Consistency

  • CAS Number Conflicts : cites CAS 1092683-57-2 for a compound with the same name, likely a reporting error or variant synthesis pathway. The widely accepted CAS is 13745-17-0 .
  • Molecular Formula Discrepancies : lists C₅H₅BrN₂O₂, which may refer to a methyl ester or salt form rather than the free acid .

Preparation Methods

Reaction Conditions and Mechanism

1H-Pyrazole-3-carboxylic acid undergoes bromination using molecular bromine (Br₂) in acetic acid at 60–80°C. Sulfuric acid (H₂SO₄) or iron(III) bromide (FeBr₃) may serve as catalysts to enhance reactivity. The mechanism proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich 4-position of the pyrazole ring.

Example Protocol

  • Starting Material : 1H-Pyrazole-3-carboxylic acid (5.0 g, 44.6 mmol)
  • Reagents : Bromine (7.1 g, 44.6 mmol), acetic acid (100 mL), H₂SO₄ (0.5 mL)
  • Procedure : The mixture is stirred at 70°C for 12 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol/water.
  • Yield : ~60–70% (theoretical: 8.2 g).

Challenges and Optimizations

  • Regioselectivity : Competing bromination at the 5-position may occur, necessitating precise temperature control.
  • Side Reactions : Over-bromination or decarboxylation can be mitigated by using stoichiometric Br₂ and shorter reaction times.

Cyclocondensation of Brominated β-Keto Esters with Hydrazine

This method constructs the pyrazole ring with pre-installed bromine and carboxylic acid groups. A brominated β-keto ester reacts with hydrazine to form the pyrazole core, followed by ester hydrolysis.

Synthetic Pathway

  • Synthesis of 4-Bromo-3-oxobutanoic Acid Methyl Ester :
    Bromination of acetoacetic acid methyl ester at the γ-position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation.
  • Cyclocondensation :
    Reaction with hydrazine hydrate in ethanol yields 4-bromo-1H-pyrazole-3-carboxylic acid methyl ester.
  • Ester Hydrolysis :
    Saponification with NaOH in aqueous methanol produces the free carboxylic acid.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Yield (%)
Bromination of β-keto ester NBS, CCl₄, AIBN, 80°C, 6h 75
Cyclocondensation Hydrazine hydrate, EtOH, reflux, 4h 82
Hydrolysis 2M NaOH, MeOH/H₂O, 25°C, 2h 95

Advantages

  • Modularity : Permits introduction of diverse substituents during β-keto ester synthesis.
  • High Purity : Minimizes regiochemical byproducts due to pre-brominated intermediates.

Oxidation of 4-Bromo-3-Methyl-1H-Pyrazole

Oxidation of a methyl group to a carboxylic acid offers an alternative route. This method is advantageous when direct bromination or cyclocondensation proves challenging.

Oxidation Protocol

  • Starting Material : 4-Bromo-3-methyl-1H-pyrazole (4.2 g, 24 mmol)
  • Reagents : KMnO₄ (7.6 g, 48 mmol), H₂SO₄ (10% v/v), H₂O, 90°C, 8h.
  • Workup : The mixture is filtered, and the filtrate is acidified to pH 2 with HCl to precipitate the product.
  • Yield : ~50–55% (theoretical: 4.1 g).

Limitations

  • Over-Oxidation : Risk of degrading the pyrazole ring under harsh conditions.
  • Functional Group Tolerance : Sensitive to other reducible groups in the molecule.

Hydrolysis of 4-Bromo-1H-Pyrazole-3-Carboxylate Esters

Methyl or ethyl esters of the target acid, such as methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8), are readily hydrolyzed to the carboxylic acid under basic conditions.

Saponification Procedure

  • Ester Source : Methyl 4-bromo-1H-pyrazole-3-carboxylate (5.6 g, 27.3 mmol)
  • Reagents : 2M NaOH (50 mL), MeOH (30 mL), 70°C, 3h.
  • Isolation : Acidification with HCl to pH 2 yields the crystalline acid.
  • Yield : ~90% (4.8 g).

Table: Comparative Analysis of Ester Hydrolysis Methods

Ester Base Solvent Time (h) Yield (%)
Methyl ester NaOH MeOH/H₂O 3 90
Ethyl ester KOH EtOH/H₂O 4 85

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over bromination and cyclocondensation steps, improving yields to >80%.

Case Study: Pilot Plant Synthesis

A pharmaceutical manufacturer reported the following optimized protocol:

  • Step 1 : Bromination of 1H-pyrazole-3-carboxylic acid in a flow reactor (Br₂, H₂SO₄, 70°C, residence time 30 min).
  • Step 2 : Crystallization in a falling-film evaporator to isolate the product.
  • Output : 92% purity, 15 kg/batch.

Q & A

Q. Why do different studies report varying melting points for this compound?

  • Possible Causes :
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) may yield different polymorphs.
  • Purity : Impurities (>5%) lower observed melting points. Verify purity via HPLC before reporting .

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